4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine
CAS No.:
VCID: VC17501007
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine is a heterocyclic organic compound belonging to the pyrazole class. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This specific compound features a methyl group at the 4-position, a pentan-2-yl substituent at the 1-position, and an amino group at the 3-position of the pyrazole ring. Structural CharacteristicsThe molecular structure of 4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine can be summarized as follows:
This compound's unique substitution pattern contributes to its potential biological activity and physicochemical properties. Synthesis PathwaysThe synthesis of pyrazole derivatives, including compounds like 4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine, typically involves cyclization reactions using hydrazines and β-diketones or their equivalents. While specific synthetic routes for this compound are not directly available in the provided references, general approaches include:
Biological Relevance of Pyrazole DerivativesPyrazole-based compounds are widely studied for their pharmacological activities:
Although specific bioactivity data for 4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine is unavailable, its structural similarities to other bioactive pyrazoles suggest it may possess similar properties. Analytical CharacterizationThe characterization of compounds like this one typically involves:
Potential ApplicationsWhile no direct applications for this compound were found, pyrazole derivatives are widely used in:
Research Gaps and Future Directions
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Product Name | 4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine |
Molecular Formula | C9H17N3 |
Molecular Weight | 167.25 g/mol |
IUPAC Name | 4-methyl-1-pentan-2-ylpyrazol-3-amine |
Standard InChI | InChI=1S/C9H17N3/c1-4-5-8(3)12-6-7(2)9(10)11-12/h6,8H,4-5H2,1-3H3,(H2,10,11) |
Standard InChIKey | DKPMBDUIJKWTPP-UHFFFAOYSA-N |
Canonical SMILES | CCCC(C)N1C=C(C(=N1)N)C |
PubChem Compound | 107891667 |
Last Modified | Aug 10 2024 |
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